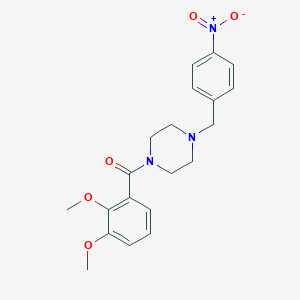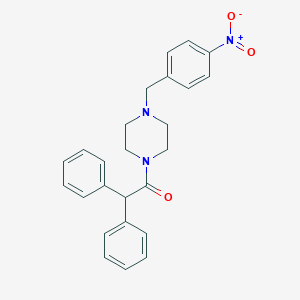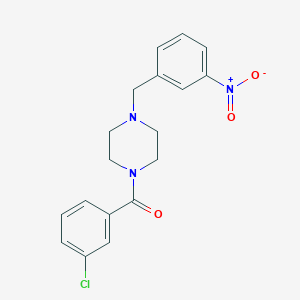
2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide is a chemical compound that has gained significant attention in scientific research. This compound is synthesized using a specific method and has various applications in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide is not fully understood. However, it has been suggested that this compound can induce apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα. It has also been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells.
Biochemical and Physiological Effects
2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of topoisomerase IIα, and inhibit the activity of carbonic anhydrase IX. This compound has also been shown to have anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide in lab experiments include its fluorescent properties, anti-tumor activity, and potential use in cancer therapy. However, the limitations of using this compound include its toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the use of 2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide in scientific research. One potential direction is the development of this compound as a photosensitizer for photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in cancer therapy. Finally, this compound could be used as a tool for the detection of zinc ions in living cells.
Conclusion
In conclusion, 2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide is a chemical compound that has various applications in scientific research. It is synthesized using a specific method and has been shown to have anti-tumor activity, anti-inflammatory properties, and potential use in cancer therapy. Further research is needed to fully understand the mechanism of action of this compound and its potential use in scientific research.
Métodos De Síntesis
The synthesis of 2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide involves the reaction of 5-nitro-2-oxoindole-3-carboxylic acid with thionyl chloride to form 5-nitro-2-oxoindole-3-carbonyl chloride. This intermediate is then reacted with 2-aminobenzohydrazide in the presence of triethylamine to form 2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide.
Aplicaciones Científicas De Investigación
2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide has various applications in scientific research. It is used as a fluorescent probe for the detection of zinc ions in living cells. This compound has also been shown to have anti-tumor activity in various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, it has been used as a photosensitizer for photodynamic therapy.
Propiedades
Fórmula molecular |
C16H12N4O4 |
|---|---|
Peso molecular |
324.29 g/mol |
Nombre IUPAC |
2-methyl-N//'-(5-nitro-2-oxoindol-3-yl)benzohydrazide |
InChI |
InChI=1S/C16H12N4O4/c1-9-4-2-3-5-11(9)15(21)19-18-14-12-8-10(20(23)24)6-7-13(12)17-16(14)22/h2-8H,1H3,(H,19,21)(H,17,18,22) |
Clave InChI |
OOYCVKXJDRAKAC-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=CC=C1C(=O)NNC2=C3C=C(C=CC3=NC2=O)[N+](=O)[O-] |
SMILES |
CC1=CC=CC=C1C(=O)NNC2=C3C=C(C=CC3=NC2=O)[N+](=O)[O-] |
SMILES canónico |
CC1=CC=CC=C1C(=O)NNC2=C3C=C(C=CC3=NC2=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide](/img/structure/B229584.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide](/img/structure/B229585.png)

![1-(4-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B229591.png)
![2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide](/img/structure/B229598.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229602.png)
![(4-Nitrophenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B229603.png)


![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229607.png)


![2-chloro-N-[3-[2-[(Z)-indol-3-ylidenemethyl]hydrazinyl]-3-oxopropyl]benzamide](/img/structure/B229611.png)
![3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229614.png)